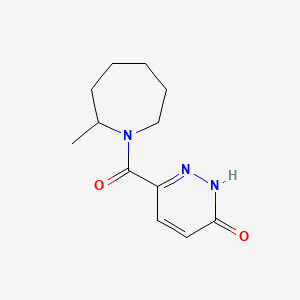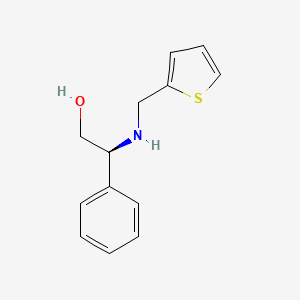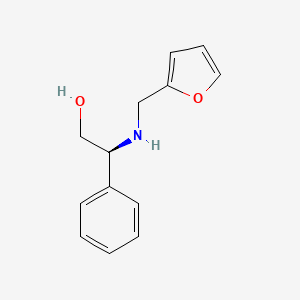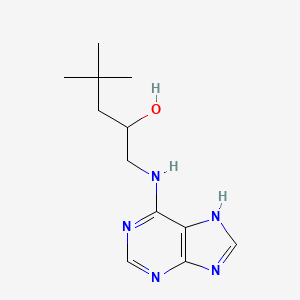![molecular formula C11H17BrN2O B6629046 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol, also known as BPA, is a chemical compound that has recently gained attention in the scientific community. This compound is a derivative of pyridine and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol is not fully understood. However, it has been suggested that 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has also been found to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has also been found to have anti-viral properties and has been shown to inhibit the replication of certain viruses. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol is also relatively non-toxic and has low cytotoxicity. However, 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol also has low bioavailability, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol. One direction is to investigate the mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol in more detail. Another direction is to develop new drugs based on the structure of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol for the treatment of various diseases. Additionally, research could focus on improving the solubility and bioavailability of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol for use in lab experiments and potential drug development. Finally, more research is needed to determine the safety and toxicity of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol for potential clinical use.
Conclusion:
In conclusion, 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol is a promising compound that has shown potential in various scientific research applications. It has anti-inflammatory, anti-cancer, and anti-viral properties and has been used to investigate the mechanism of action of certain drugs and to develop new drugs for the treatment of various diseases. While 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has some limitations for use in lab experiments, there are several future directions for research on 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol, including investigating its mechanism of action in more detail and developing new drugs based on its structure.
Synthesis Methods
The synthesis of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol involves the reaction of 5-bromopyridin-3-amine with 4-methylpentan-1-ol in the presence of a suitable solvent and catalyst. The reaction yields 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol as a white solid with a melting point of 105-107°C.
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-8(2)3-11(7-15)14-10-4-9(12)5-13-6-10/h4-6,8,11,14-15H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABMXXUFBMCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

